molecular formula C15H20N2O2 B7475129 N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide

N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide

Cat. No. B7475129
M. Wt: 260.33 g/mol
InChI Key: CJCBQBRIQJCCOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide, also known as PACAP-27, is a neuropeptide that plays a crucial role in various physiological processes. It was first discovered in 1989 and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide exerts its effects by binding to specific receptors on the cell surface, known as PAC1 receptors. Upon binding, this compound activates a signaling pathway that leads to the activation of various intracellular enzymes and the subsequent regulation of gene expression. The precise mechanism of action of this compound is still being elucidated, but it is thought to involve the modulation of ion channels, neurotransmitter release, and gene expression.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects, including the regulation of hormone secretion, neurotransmitter release, and immune function. It has been shown to have neuroprotective effects, promote neuronal survival and differentiation, and modulate synaptic plasticity. This compound has also been shown to regulate the secretion of various hormones, including insulin, growth hormone, and corticotropin-releasing hormone. In addition, this compound has been shown to modulate immune function by regulating the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide in lab experiments is its specificity for the PAC1 receptor, which allows for precise modulation of cellular signaling pathways. This compound is also relatively stable and can be easily synthesized using the SPPS method. However, one limitation of using this compound in lab experiments is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.

Future Directions

There are several future directions for research on N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide, including the development of novel therapeutic applications for various diseases. In neuroscience, this compound is being investigated as a potential treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In endocrinology, this compound is being investigated as a potential treatment for diabetes and other metabolic disorders. In addition, this compound is being investigated as a potential treatment for autoimmune disorders, due to its ability to modulate immune function. Further research is needed to fully understand the therapeutic potential of this compound and its mechanisms of action.

Synthesis Methods

The synthesis of N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide involves the solid-phase peptide synthesis (SPPS) method. This method involves the stepwise addition of amino acids to a solid resin support, which is then cleaved to release the final peptide product. The SPPS method is widely used for the synthesis of peptides due to its efficiency and versatility.

Scientific Research Applications

N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, endocrinology, and immunology. In neuroscience, this compound has been shown to have neuroprotective effects and is being investigated as a potential treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In endocrinology, this compound has been shown to regulate the secretion of various hormones, including insulin and growth hormone. In immunology, this compound has been shown to modulate the immune response and is being investigated as a potential treatment for autoimmune disorders.

properties

IUPAC Name

N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-10-13(16-11(2)18)8-5-9-14(10)17-15(19)12-6-3-4-7-12/h5,8-9,12H,3-4,6-7H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCBQBRIQJCCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2CCCC2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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